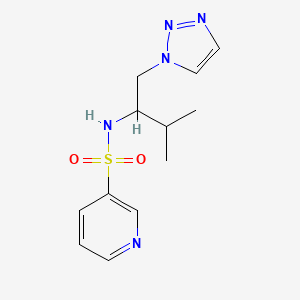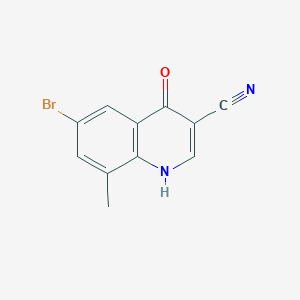![molecular formula C14H17N3O4S B2689608 ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240267-30-4](/img/structure/B2689608.png)
ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a sulfamoyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. This step usually requires the use of a base such as sodium ethoxide or potassium carbonate and is carried out under reflux conditions.
-
Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the pyrazole intermediate with a sulfonamide derivative. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification: : The final step involves the esterification of the carboxylic acid group on the pyrazole ring with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry: : The compound exhibits promising biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has been investigated as a potential lead compound for the development of new drugs targeting various diseases.
-
Agriculture: : Pyrazole derivatives, including this compound, have been explored for their herbicidal and fungicidal activities. They can be used to develop new agrochemicals for crop protection.
-
Materials Science: : The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
-
Pathways Involved: : The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
-
Ethyl 5-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: : This compound has a methyl group instead of an ethyl group on the phenyl ring. The presence of the ethyl group in the original compound may enhance its lipophilicity and biological activity.
-
Ethyl 5-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: : The chloro-substituted compound may exhibit different electronic properties and reactivity compared to the ethyl-substituted compound.
-
Ethyl 5-[(3-phenylsulfamoyl]-1H-pyrazole-4-carboxylate: : This compound lacks the ethyl group on the phenyl ring, which may affect its overall biological activity and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-10-6-5-7-11(8-10)17-22(19,20)13-12(9-15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZTZCPVLQVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689526.png)
![3-methoxy-N-methyl-N-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2689528.png)
![N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2689530.png)
![3-cinnamyl-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2689531.png)
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid](/img/structure/B2689533.png)
![2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide](/img/structure/B2689536.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2689537.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2689538.png)



![3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2689542.png)


